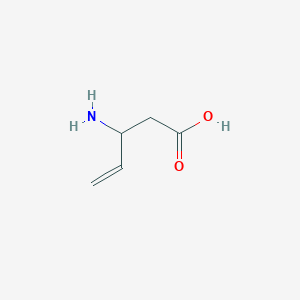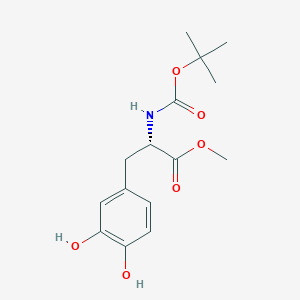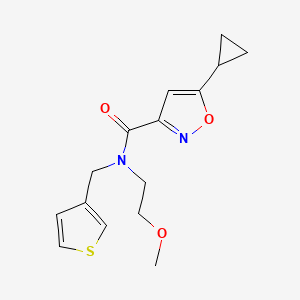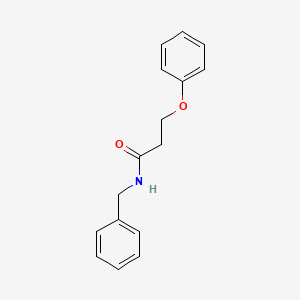
3-Aminopent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
APEA can be synthesized through the nucleophilic addition of ammonia to 3-chloropent-2-enoic acid in the presence of a base. APEA can also be synthesized from alternative precursors.Molecular Structure Analysis
The molecular structure of APEA is represented by the formula C5H7NO2. The IUPAC Standard InChI is InChI=1S/C5H9NO2/c1-2-4 (6)3-5 (7)8/h2,4H,1,3,6H2, (H,7,8) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-Aminopent-4-enoic acid serves as a foundational compound in the synthesis and structural analysis of various organic molecules. Its derivatives and related compounds have been extensively studied for their molecular structures and bonding characteristics. For instance, the structural investigation of N-Phenylmaleamic acid, a compound closely related to 3-aminopent-4-enoic acid, revealed planar molecules linked by hydrogen bonds, showcasing the intricate intermolecular interactions (K. Lo & S. Ng, 2009). Similarly, the synthesis of γ-fluorinated α-amino acids, including derivatives of 3-aminopent-4-enoic acid, highlights its utility in producing compounds with potential biological activities (K. Laue et al., 2000).
Biochemical Applications
In biochemical research, 3-aminopent-4-enoic acid and its analogs are pivotal in developing biosynthetic pathways for valuable compounds. A notable application is the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli, demonstrating the compound's role in producing biologically active molecules (Haoran Zhang & G. Stephanopoulos, 2016). Furthermore, the unusual beta-vinyl effect observed in biotransformations of 3-arylpent-4-enoic acids underscores the unique biochemical properties that can be harnessed for synthesizing enantiopure compounds (Ming Gao et al., 2006).
Material Science and Sensing
In material science, derivatives of 3-aminopent-4-enoic acid contribute to the development of novel materials with specific functional properties. For instance, a luminescent Tb-MOF material, synthesized using a compound structurally similar to 3-aminopent-4-enoic acid, demonstrates selective ion detection and vapor sensing capabilities, showcasing the material's potential in environmental monitoring and chemical sensing (Di-Ming Chen et al., 2017).
Peptide Synthesis
The molecule is also instrumental in peptide and pseudopeptide synthesis, as illustrated by the microwave-assisted preparation of cyclic pseudopeptides using cis-5-aminopent-3-enoic acid (cis-Apa) as a linker. This approach enables the efficient synthesis of macrocyclic peptidomimetics, highlighting the versatility of 3-aminopent-4-enoic acid derivatives in designing bioactive molecules (A. Baron et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-aminopent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4(6)3-5(7)8/h2,4H,1,3,6H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDXWYBYQUVMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopent-4-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)
![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)


![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)